MFCD30145945
Description
MFCD30145945 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. These compounds often feature phosphine-alkene hybrid ligands, which enhance catalytic activity in transition metal-mediated reactions . Key applications include asymmetric synthesis, polymerization catalysis, and pharmaceutical intermediate production .
Properties
IUPAC Name |
methyl 1-(4-chloro-3-cyclopropyloxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-19-15(18)10-6-7-17(9-10)11-2-5-13(16)14(8-11)20-12-3-4-12/h2,5,8,10,12H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGGCMYNGIANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C2=CC(=C(C=C2)Cl)OC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30145945 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.
Attachment of the Cyclopropyloxy Moiety: The cyclopropyloxy group is attached through an etherification reaction, typically involving a cyclopropyl alcohol and an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
MFCD30145945 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
MFCD30145945 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MFCD30145945 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties Comparison
| Property | This compound | 1533-03-5 | 1761-61-1 |
|---|---|---|---|
| LogP (octanol-water) | 2.15 (predicted) | 3.02 | 1.98 |
| TPSA (Ų) | 40.46 | 20.23 | 45.60 |
| Solubility (mg/mL) | 0.24 | 0.68 | 0.15 |
| Bioavailability Score | 0.55 | 0.30 | 0.45 |
Interpretation :
- This compound’s moderate LogP and TPSA suggest balanced lipophilicity and polar surface area, ideal for both organic and aqueous-phase reactions .
- Lower solubility compared to 1533-03-5 may limit its use in homogeneous catalysis without co-solvents .
Table 2: Catalytic Performance in Cross-Coupling Reactions
| Catalyst | Reaction Yield (%) | Turnover Frequency (h⁻¹) | Substrate Scope |
|---|---|---|---|
| This compound-Pd | 92 | 1,200 | Aryl chlorides, bromides |
| 1046861-20-4-Pd | 85 | 950 | Aryl iodides only |
| 1761-61-1-Pd | 78 | 600 | Limited to activated substrates |
Conclusion : this compound’s hybrid ligands provide superior activity and broader substrate tolerance compared to boronic acid or nitro-based catalysts .
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